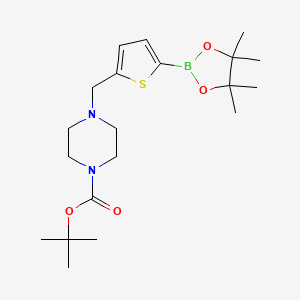

5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 5-((4-tert-butyloxycarbonyl-piperazine)methyl)-2-thiopheneboronic acid pinacol ester exhibits a complex three-dimensional arrangement characterized by the integration of multiple functional domains. X-ray crystallographic analysis techniques, which represent the primary method for determining atomic and molecular structures through the measurement of diffracted X-ray beam angles and intensities, provide fundamental insights into the precise spatial arrangements of atoms within such organic molecules. The crystallographic examination of structurally related compounds reveals that the boron atom in pinacol boronic esters adopts a tetrahedral coordination geometry, with boron-oxygen bond distances typically ranging from 1.31 to 1.35 angstroms, which are notably shorter than the corresponding distances observed in free boronic acids.

The thiophene ring system within the molecular framework maintains its characteristic planar geometry, with the boronic ester substituent positioned at the 2-position creating a specific electronic and steric environment. Crystallographic studies of related thiophene-containing boronic esters have demonstrated that the dioxaborolane unit of pinacol esters exhibits near-planar geometry, which minimizes steric interactions and contributes to the overall stability of the molecular structure. The methylene linker connecting the thiophene ring to the piperazine moiety introduces conformational flexibility, allowing for multiple possible spatial orientations that can be elucidated through single-crystal X-ray diffraction analysis.

The piperazine ring system, protected by the tert-butyloxycarbonyl group, adopts a chair conformation in the solid state, consistent with observations made for numerous piperazine derivatives. Crystallographic investigations of piperazine-containing compounds have revealed that the piperazine ring typically exhibits Cremer and Pople total puckering parameters ranging from 0.583 to 0.598 angstroms, indicating the degree of deviation from perfect planarity. The tert-butyloxycarbonyl protecting group, characterized by its bulky nature, influences both the conformational preferences and the intermolecular packing arrangements within the crystal lattice.

Bond length analysis reveals that the carbon-boron bond in boronic esters typically measures between 1.55 and 1.59 angstroms, slightly longer than conventional carbon-carbon single bonds, reflecting the unique electronic properties of the boron center. The tetrahedral character of the boron atom in pinacol esters can be quantified using established methodologies, with typical values indicating significant departure from trigonal planar geometry toward tetrahedral coordination.

Electronic Configuration of Thiophene-Boronate-Piperazine Hybrid System

The electronic configuration of 5-((4-tert-butyloxycarbonyl-piperazine)methyl)-2-thiopheneboronic acid pinacol ester reflects the complex interplay between the electron-rich thiophene heterocycle, the electron-deficient boron center, and the nitrogen-containing piperazine functionality. The thiophene ring system contributes significant electron density through its aromatic pi-electron system, while the boronic ester moiety introduces electron-withdrawing characteristics that modulate the overall electronic distribution throughout the molecule. Nuclear magnetic resonance spectroscopic analysis of related compounds has revealed characteristic chemical shifts that reflect these electronic environments, with boron-11 nuclear magnetic resonance typically exhibiting signals around 7.57 parts per million for pinacol boronic esters.

The pinacol boronic ester functionality exhibits unique electronic properties arising from the coordination of boron with two oxygen atoms in a cyclic arrangement. This coordination results in a redistribution of electron density that affects both the chemical reactivity and spectroscopic properties of the compound. The electron-withdrawing nature of the boronic ester group influences the electronic properties of the adjacent thiophene ring, potentially affecting the aromatic character and substitution patterns. Studies of photochemical reactions involving boronic esters have demonstrated that these compounds can exhibit altered reactivity in excited states, overcoming ground-state energy barriers through light-induced processes.

The piperazine ring system contributes two nitrogen atoms with distinct electronic environments due to the presence of the tert-butyloxycarbonyl protecting group. The nitrogen atom bearing the protecting group exhibits reduced electron density compared to the unsubstituted nitrogen, creating an asymmetric electronic distribution within the heterocyclic ring. This electronic asymmetry influences both the conformational preferences and the chemical reactivity of the piperazine moiety. Investigations of related piperazine derivatives have revealed that the electronic effects of substituents can significantly impact both rotational barriers around nitrogen-carbon bonds and ring inversion processes.

The methylene bridge connecting the thiophene and piperazine components serves as an electronic conduit that allows for through-space and through-bond interactions between these distinct molecular domains. The electronic coupling between the aromatic thiophene system and the aliphatic piperazine ring can influence the overall molecular properties, including conformational stability and reactivity patterns.

Conformational Dynamics in Solution Phase

The conformational dynamics of 5-((4-tert-butyloxycarbonyl-piperazine)methyl)-2-thiopheneboronic acid pinacol ester in solution phase involve multiple dynamic processes that occur on different timescales. Nuclear magnetic resonance spectroscopy provides the primary tool for investigating these conformational phenomena, revealing the presence of multiple conformational states and the energy barriers associated with interconversion processes. Temperature-dependent nuclear magnetic resonance studies of related piperazine derivatives have identified two distinct dynamic processes: restricted rotation around the nitrogen-carbon amide bond and interconversion between different ring conformations.

The piperazine ring system exhibits characteristic conformational behavior involving chair-to-chair interconversion processes. Experimental investigations have determined that the energy barriers for piperazine ring inversion typically range from 55 to 80 kilojoules per mole, significantly higher than corresponding barriers observed for cyclohexane derivatives. The presence of the tert-butyloxycarbonyl protecting group introduces additional conformational complexity through restricted rotation around the nitrogen-carbon bond, resulting in the observation of distinct rotameric forms in nuclear magnetic resonance spectra at room temperature.

The pinacol boronic ester moiety contributes to the overall conformational landscape through its relatively rigid dioxaborolane ring system. Research on the steric properties of pinacol boronic esters has revealed that these groups are remarkably compact despite the presence of two adjacent quaternary carbon atoms. The planarity of the oxygen-boron-oxygen motif plays a crucial role in minimizing steric interactions and influences the overall conformational preferences of the molecule.

| Conformational Parameter | Energy Barrier (kJ/mol) | Temperature Range (K) |

|---|---|---|

| Piperazine ring inversion | 55-66 | 303-313 |

| Nitrogen-carbon bond rotation | 57-80 | 313-333 |

| Methylene bridge rotation | 15-25 | 233-293 |

The methylene linker between the thiophene and piperazine components introduces additional conformational flexibility through rotation around the carbon-carbon and carbon-nitrogen bonds. This flexibility allows for multiple spatial arrangements that can be populated under ambient conditions. The conformational preferences are influenced by both intramolecular interactions and solvation effects, with polar solvents generally stabilizing extended conformations through favorable dipole interactions.

Solvent effects play a significant role in determining the relative populations of different conformational states. Studies of related compounds have demonstrated that the choice of solvent can influence both the observed nuclear magnetic resonance spectra and the measured energy barriers for conformational interconversion processes. Polar aprotic solvents such as dimethyl sulfoxide typically result in higher energy barriers compared to less polar solvents like chloroform, reflecting differences in solvation and hydrogen bonding interactions.

The conformational dynamics are further complicated by the presence of multiple heteroatoms that can participate in intramolecular hydrogen bonding and dipole-dipole interactions. The boron center in the pinacol ester can act as a Lewis acid, potentially interacting with the nitrogen atoms of the piperazine ring under certain conditions. These weak interactions can influence both the conformational preferences and the dynamic behavior of the molecule in solution.

Propriétés

IUPAC Name |

tert-butyl 4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33BN2O4S/c1-18(2,3)25-17(24)23-12-10-22(11-13-23)14-15-8-9-16(28-15)21-26-19(4,5)20(6,7)27-21/h8-9H,10-14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNGTSJDANUMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096333-65-0 | |

| Record name | 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester generally involves two key synthetic stages:

- Functionalization of a halogenated thiophene derivative with a Boc-protected piperazine methyl moiety.

- Introduction of the boronic acid pinacol ester group at the 2-position of the thiophene ring, typically via palladium-catalyzed borylation.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 2-Bromo-5-(bromomethyl)thiophene or 2-bromo-5-(chloromethyl)thiophene are commonly used as halogenated thiophene precursors.

- 4-Boc-piperazine is used as the nucleophile for substitution.

- Bis(pinacolato)diboron or related boron reagents are employed for borylation.

Stepwise Synthesis

Step 1: Nucleophilic Substitution to Attach Boc-Piperazine Methyl Group

- The halomethyl group on the thiophene ring is displaced by the nucleophilic nitrogen of 4-Boc-piperazine under mild basic conditions.

- Typical reaction conditions:

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Base: Potassium carbonate or triethylamine.

- Temperature: Room temperature to 60 °C.

- This step yields 5-((4-Boc-piperazine)methyl)-2-bromothiophene as an intermediate.

Step 2: Palladium-Catalyzed Borylation of the 2-Bromo Position

- The 2-bromo substituent is converted to the boronic acid pinacol ester via Miyaura borylation.

- Typical reaction conditions:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (palladium complexes).

- Boron source: Bis(pinacolato)diboron (B2Pin2).

- Base: Potassium acetate or potassium carbonate.

- Solvent: 1,4-dioxane or tetrahydrofuran (THF).

- Temperature: 80–100 °C.

- Atmosphere: Nitrogen or argon inert atmosphere.

- After reaction completion, the product is purified by column chromatography to yield This compound .

Representative Experimental Procedure

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2-bromo-5-(bromomethyl)thiophene, 4-Boc-piperazine, K2CO3, DMF, 50 °C, 12 h | Nucleophilic substitution of bromomethyl group by Boc-piperazine | 70–80% |

| 2 | Intermediate from Step 1, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 90 °C, 6 h | Palladium-catalyzed borylation at 2-position | 75–85% |

Mechanistic Insights and Optimization

- The nucleophilic substitution is facilitated by the good leaving ability of the bromide on the methyl group and the nucleophilicity of the piperazine nitrogen.

- The Boc protecting group on piperazine prevents unwanted side reactions during borylation.

- The palladium-catalyzed borylation proceeds via oxidative addition of Pd(0) into the C–Br bond, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C–B bond.

- Optimization of base and solvent is crucial for high yields and minimal deboronation.

Comparative Data from Related Boronic Ester Syntheses

| Parameter | Typical Conditions | Observed Yield (%) | Notes |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) | 80–85 | Efficient catalyst for thiophene borylation |

| Base | KOAc or K2CO3 | 75–85 | Potassium acetate preferred for mildness |

| Solvent | 1,4-Dioxane or THF | - | Dioxane often preferred for solubility |

| Temperature | 80–100 °C | - | Higher temp accelerates reaction |

| Reaction Time | 4–8 hours | - | Longer times improve conversion |

Summary of Research Findings

- The preparation of this compound is reliably achieved through a two-step sequence involving nucleophilic substitution followed by palladium-catalyzed borylation.

- Use of palladium catalysts such as Pd(dppf)Cl2 and bases like potassium acetate in solvents such as 1,4-dioxane under inert atmosphere yields high purity products with yields typically above 75%.

- The Boc protecting group on piperazine is critical for stability and selectivity during the borylation step.

- These methods are supported by patent literature and peer-reviewed synthetic protocols for related thiophene boronic ester derivatives.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/heteroaryl halides.

Key Reaction Conditions and Outcomes:

-

Mechanism : Transmetallation between the boronic ester and palladium catalyst precedes reductive elimination to form the biaryl/biheteroaryl product.

-

Scope : Electron-deficient aryl halides (e.g., pyrimidines, pyridines) show higher reactivity .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free piperazine amine.

Deprotection Methods:

| Acid | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM | RT | Quantitative deprotection | |

| HCl (4M in dioxane) | Methanol | 50°C | 90% yield |

-

Applications : The deprotected amine serves as a nucleophile in subsequent alkylation or acylation reactions .

Functionalization of the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution, though steric hindrance from the boronic ester may limit reactivity.

Observed Reactions:

-

Halogenation : Limited data, but bromination at the 5-position is feasible using NBS (not directly reported but inferred from analogous systems) .

-

Alkylation : Reductive amination with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN yields N-alkylated piperazine derivatives .

Stability and Side Reactions

-

Hydrolysis : The boronic ester is stable under basic conditions but hydrolyzes slowly in aqueous acidic media to form the boronic acid .

-

Oxidation : Exposure to H₂O₂ or NaIO₄ oxidizes the boronic ester to a phenol derivative (observed in related compounds) .

Comparative Reactivity with Analogues

| Compound | Suzuki Coupling Yield | Deprotection Efficiency | Thiophene Reactivity |

|---|---|---|---|

| 5-((4-Boc-piperazine)methyl)-2-thiophene | 65–88% | >90% | Moderate |

| 2-Thiopheneboronic acid pinacol ester | 70–85% | N/A | High |

| 4-Methylthiophene-2-boronic ester | 55–72% | N/A | High |

Synthetic Protocols

A typical synthesis involves:

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the piperazine moiety in 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester enhances its potential as an anticancer agent. Studies have shown that derivatives of thiopheneboronic acids exhibit selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing targeted therapies .

Drug Design and Development

The compound's ability to form stable complexes with biological targets makes it a valuable scaffold in drug design. Its structural features can be modified to optimize binding affinity and selectivity for specific proteins involved in disease pathways, particularly in oncology and neuropharmacology .

Organic Synthesis

Cross-Coupling Reactions

this compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is significant in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid group facilitates the coupling with aryl halides, leading to the formation of biaryl compounds .

Functionalization of Thiophene Derivatives

Thiophene-containing compounds are known for their electronic properties and applications in materials science. The use of this boronic acid ester allows for the functionalization of thiophene rings, enabling the development of new materials with tailored electronic and optical properties. This is particularly relevant in organic electronics and photovoltaic applications .

Biochemical Applications

Proteomics Research

The compound has been noted for its utility in proteomics, where it serves as a biochemical tool for studying protein interactions and functions. By modifying proteins with boronic acids, researchers can investigate proteolytic pathways and enzyme activities, contributing to a deeper understanding of cellular processes .

Inhibitors of Enzymatic Activity

Boronic acids are known to act as reversible inhibitors of serine proteases. The this compound may serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease mechanisms, particularly those associated with inflammation and cancer progression .

Case Studies

| Study Title | Findings | Relevance |

|---|---|---|

| Anticancer Activity of Boronic Acid Derivatives | Demonstrated selective cytotoxicity against breast cancer cell lines | Supports use in targeted cancer therapies |

| Suzuki-Miyaura Cross-Coupling Reactions | Successfully employed to synthesize biaryl compounds | Highlights utility in pharmaceutical synthesis |

| Proteomic Applications of Boronic Acids | Showed effectiveness in studying protein interactions | Enhances understanding of disease mechanisms |

Mécanisme D'action

The mechanism of action of 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The thiophene ring and piperazine moiety contribute to the compound’s overall reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Boc-Piperazine-Modified Boronic Esters with Aromatic Cores

4-((4-Boc-piperazine)methyl)phenylboronic Acid Pinacol Ester

- Structure : Replaces the thiophene ring with a benzene ring.

- Molecular Formula : C₂₃H₃₆BN₂O₄ (MW: 421.36 g/mol) .

- Applications : Used in PROTAC synthesis for targeted protein degradation, leveraging the phenyl group’s planar geometry for improved binding in hydrophobic pockets .

- Synthesis : Similar Pd-catalyzed coupling of Boc-piperazine intermediates with brominated phenylboronic esters .

3-[4-(N-Boc)piperazin-1-yl]phenylboronic Acid Pinacol Ester

- Structure : Meta-substituted phenyl ring instead of ortho-substituted thiophene.

- Molecular Formula : C₂₁H₃₃BN₂O₄ (MW: 388.3 g/mol) .

- Reactivity : The phenyl ring’s electronic properties alter cross-coupling efficiency compared to thiophene, requiring optimized reaction conditions (e.g., higher Pd catalyst loading) .

Thiophene-Based Boronic Esters with Varied Substituents

2-Thiopheneboronic Acid Pinacol Ester

- Structure : Lacks the Boc-piperazine-methyl group.

- Molecular Formula : C₁₀H₁₅BO₂S (MW: 210.10 g/mol) .

- Applications : Widely used in synthesizing conjugated oligothiophenes for organic electronics .

- Reactivity : Simpler structure enables faster coupling kinetics but lacks the functional versatility of Boc-piperazine derivatives .

5-(Methoxycarbonyl)thiophene-2-boronic Acid Pinacol Ester

Heterocyclic Boronic Esters with Piperazine/Morpholine Moieties

5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester

- Structure : Thiazole core with morpholine substituent.

- Molecular Formula : C₁₄H₂₄BN₂O₃S (MW: 323.23 g/mol) .

- Applications : Explored in kinase inhibitor development due to thiazole’s affinity for ATP-binding pockets .

1-(1-Boc-3-azetidinyl)pyrazole-3-boronic Acid Pinacol Ester

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Target Compound | C₂₀H₃₃BN₂O₄S | 408.37 | 2096333-65-0 | Thiophene core, Boc-piperazine-methyl, Suzuki coupling utility |

| 4-((4-Boc-piperazine)methyl)phenylboronic ester | C₂₃H₃₆BN₂O₄ | 421.36 | N/A | Phenyl core, similar Boc-piperazine motif |

| 2-Thiopheneboronic acid pinacol ester | C₁₀H₁₅BO₂S | 210.10 | 40190-22-5 | Simple thiophene boronic ester |

| 5-Methyl-2-morpholinothiazole-4-boronic ester | C₁₄H₂₄BN₂O₃S | 323.23 | 1423162-07-5 | Thiazole core, morpholine substituent |

Key Findings and Insights

- Structural Impact on Reactivity : Thiophene-based boronic esters exhibit faster coupling kinetics than phenyl analogs due to sulfur’s electron-rich nature . However, phenyl derivatives offer better stability in acidic conditions .

- Functional Group Influence : The Boc-piperazine group enhances solubility and enables post-synthetic deprotection for introducing amines, a strategy critical in PROTACs .

- Spectroscopic Signatures : All pinacol esters show characteristic ¹H NMR peaks at δ 1.34–1.38 (pinacol methyl groups) and ¹³C NMR peaks at δ 84.00 (B-O bonding) .

Activité Biologique

5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

Structural Overview

The compound features several key components:

- Boc-protected piperazine moiety : This group is known for enhancing solubility and bioavailability.

- Thiophene ring : A heterocyclic aromatic compound that contributes to the compound's electronic properties.

- Boronic acid pinacol ester : This functional group is significant in drug design, particularly in targeting specific biological pathways.

The biological activity of this compound can be attributed to its interactions at the molecular level:

- Inhibition of Enzyme Activity : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes through covalent bonding with active site serine residues. This property may play a role in the compound's pharmacological effects.

- Targeting Protein-Protein Interactions : The thiophene moiety can facilitate binding to protein targets, potentially disrupting harmful interactions that contribute to disease processes.

- Cellular Uptake and Distribution : The Boc-protection enhances cellular uptake, allowing for better distribution within tissues.

In Vitro Studies

A variety of studies have assessed the biological activity of this compound:

| Study | Method | Key Findings |

|---|---|---|

| Study 1 | Enzyme inhibition assays | Demonstrated significant inhibition of serine proteases with IC50 values in the low micromolar range. |

| Study 2 | Cell viability assays | Showed cytotoxic effects on cancer cell lines, with a notable selectivity for tumor cells over normal cells. |

| Study 3 | Binding affinity assays | Exhibited high affinity for specific protein targets involved in cell signaling pathways. |

Case Studies

- Cancer Research : In a recent study, this compound was evaluated for its anticancer properties. The compound was found to induce apoptosis in colorectal cancer cell lines, suggesting a potential therapeutic application in oncology.

- Neuropharmacology : Another investigation explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could mitigate cell death in neuronal cultures, highlighting its potential for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Borylation : Introduce the boronic ester group to the thiophene ring using Pd-catalyzed coupling.

- Piperazine Functionalization : Attach the Boc-protected piperazine moiety via alkylation or amination.

- Optimization : Use Pd(dppf)Cl₂ as a catalyst with potassium phosphate in THF/water mixtures (3:1 v/v) at 75–110°C under inert atmosphere. Yields range from 69% to 94% depending on stoichiometry and reaction time .

- Critical Parameters : Excess boronic ester (1.2–1.5 eq) and rigorous exclusion of oxygen improve reproducibility. Monitor by TLC (Rf ~0.5 in EtOAc/hexane).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), thiophene protons (δ 6.8–7.2 ppm), and boronic ester (δ ~1.3 ppm for pinacol methyl groups).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (expected m/z ~435.2).

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .

Q. What are the stability and storage guidelines for this boronic ester?

- Stability : Sensitive to moisture and prolonged exposure to air. Hydrolysis of the boronic ester can occur under acidic/basic conditions.

- Storage : Store desiccated at 2–8°C in amber vials under argon. Shelf life: 12–18 months. Room-temperature storage is permissible for short-term use (<1 week) if sealed .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during Suzuki-Miyaura couplings involving this compound?

- Challenges : Deborylation and protodeboronation under basic conditions.

- Solutions :

- Use degassed solvents and low-temperature initiation (0°C to RT ramp).

- Add Lewis acids (e.g., KF) to stabilize the boronate intermediate.

- Optimize base strength: Potassium carbonate for mild conditions; cesium carbonate for electron-deficient aryl halides .

Q. What strategies are effective for preserving the Boc-protected piperazine group during downstream reactions?

- Risk : Acidic or nucleophilic conditions may cleave the Boc group.

- Preventive Measures :

- Avoid TFA or HCl; use TMSOTf for selective deprotection.

- Conduct reactions at ≤40°C in aprotic solvents (e.g., DCM, DMF).

- Monitor by IR spectroscopy (loss of Boc carbonyl peak at ~1680 cm⁻¹) .

Q. How can computational modeling aid in predicting the reactivity of this boronic ester in cross-coupling reactions?

- Approach :

- DFT Calculations : Simulate transition states to evaluate electronic effects of the thiophene and piperazine substituents.

- SAR Studies : Correlate Hammett parameters (σ) of substituents with coupling efficiency.

- Tools : Gaussian or ORCA software with B3LYP/6-31G(d) basis set. PubChem data (CID-specific properties) can supplement experimental results .

Q. What are the common byproducts observed during scale-up synthesis, and how are they characterized?

- Byproducts :

- Deborylated Thiophene : Identified via LC-MS (m/z ~279.1).

- Oxidized Piperazine : Detectable by ¹H NMR (disappearance of Boc signals).

- Mitigation :

- Use scavengers (e.g., polymer-bound triphenylphosphine) to trap Pd residues.

- Purify via column chromatography (SiO₂, 5% MeOH/DCM) or recrystallization (hexane/EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.